(2S,4R)-Methyl 4-hydroxy-1-(3-methyl-2-(3-methylisoxazol-5-yl)butanoyl)pyrrolidine-2-carboxylate
Description
This compound is a pyrrolidine-based derivative featuring a 3-methylisoxazole-5-yl moiety and a methyl ester group. Its stereochemistry ((2S,4R)) and hydroxyl substitution at the 4-position are critical for its structural and functional properties.
Properties
IUPAC Name |
methyl (2S,4R)-4-hydroxy-1-[3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-8(2)13(12-5-9(3)16-22-12)14(19)17-7-10(18)6-11(17)15(20)21-4/h5,8,10-11,13,18H,6-7H2,1-4H3/t10-,11+,13?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQKULISZPXKFR-ILWADHIDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)C(C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-Methyl 4-hydroxy-1-(3-methyl-2-(3-methylisoxazol-5-yl)butanoyl)pyrrolidine-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the hydroxy group and the isoxazole moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-Methyl 4-hydroxy-1-(3-methyl-2-(3-methylisoxazol-5-yl)butanoyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group in the butanoyl moiety can be reduced to an alcohol.
Substitution: The isoxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
(2S,4R)-Methyl 4-hydroxy-1-(3-methyl-2-(3-methylisoxazol-5-yl)butanoyl)pyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,4R)-Methyl 4-hydroxy-1-(3-methyl-2-(3-methylisoxazol-5-yl)butanoyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with key analogs from patents and synthetic studies, focusing on structural variations, physicochemical properties, and inferred pharmacological implications.
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Impact: Ester vs. Carboxamide: The methyl ester in the target compound may confer higher lipophilicity and oral bioavailability compared to carboxamide-terminated analogs (e.g., Compound 44). Isoxazole vs. Thiazole/Isoindoline: The 3-methylisoxazole-5-yl group in the target compound provides distinct electronic and steric properties compared to thiazole or isoindoline moieties.
Stereochemical Considerations :
The (2S,4R) configuration is conserved across analogs (e.g., Compound 44, Example 30), suggesting its necessity for maintaining binding pocket compatibility in biological targets such as E3 ligases or kinases .
Synthetic Accessibility :
The target compound’s synthesis likely follows multicomponent reaction protocols similar to those used for Compound 44 (e.g., Ugi-type reactions with isocyanides), though esterification steps would differ .
Pharmacological and Commercial Relevance
- PROTAC Design : Carboxamide-terminated pyrrolidines (e.g., Compound 44) are used to link E3 ligase ligands to target protein binders .
- Prodrug Development : The methyl ester group in the target compound could position it as a prodrug candidate, with hydrolysis yielding an active carboxylic acid metabolite.
Biological Activity
(2S,4R)-Methyl 4-hydroxy-1-(3-methyl-2-(3-methylisoxazol-5-yl)butanoyl)pyrrolidine-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine core with a hydroxyl group and a side chain containing an isoxazole moiety. Its molecular formula is , and it has a molecular weight of approximately 294.35 g/mol.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Modulation of Ubiquitination : The compound is reported to act as a modulator of ubiquitination pathways, which are critical for protein degradation and cellular regulation. This suggests potential applications in cancer treatment by targeting aberrant protein degradation pathways .
- Inhibition of Enzymatic Activity : Studies have shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders .
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains, although detailed mechanisms remain to be fully elucidated .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cancer Therapy : A study demonstrated that the compound effectively reduced tumor growth in xenograft models by modulating protein degradation pathways associated with oncogenesis. The results showed a significant reduction in tumor size compared to control groups .
- Metabolic Disorders : Another investigation focused on the compound's ability to regulate glucose metabolism in diabetic models. The findings indicated that treatment with this compound improved insulin sensitivity and reduced hyperglycemia .
- Antibacterial Activity : A recent study tested the compound against various strains of bacteria, revealing significant inhibitory effects on growth, particularly against resistant strains of Staphylococcus aureus. The mechanism was suggested to involve disruption of bacterial cell wall synthesis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing (2S,4R)-Methyl 4-hydroxy-1-(3-methyl-2-(3-methylisoxazol-5-yl)butanoyl)pyrrolidine-2-carboxylate?
- Methodological Answer : A multi-step synthesis is typically employed, involving:
Esterification : Coupling pyrrolidine-2-carboxylic acid derivatives with methyl groups under basic conditions (e.g., using DMAP and triethylamine in DMF) .
Isoxazole Integration : Introducing the 3-methylisoxazole moiety via nucleophilic acyl substitution or amide coupling, ensuring regioselectivity at the 5-position of the isoxazole ring .
Purification : Column chromatography (e.g., CH₃CN/MeOH 9:1) or recrystallization to isolate the stereoisomerically pure product .
Q. How can the stereochemistry of this compound be experimentally confirmed?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration using single-crystal analysis, as demonstrated for structurally related pyrrolidine derivatives .
- NMR Spectroscopy : Compare coupling constants (e.g., ) of the 2S,4R diastereomers with computational models (e.g., DFT-based predictions) .
- Chiral HPLC : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and verify optical purity .
Q. What handling precautions are critical for this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to minimize inhalation of volatile intermediates (e.g., acyl chlorides) .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester or lactam groups .
Q. Which analytical techniques are most effective for assessing purity?
- Methodological Answer :
- HPLC-MS : Monitor for byproducts (e.g., de-esterified acids or isoxazole ring-opened species) using reversed-phase C18 columns .
- Melting Point Analysis : Compare observed values (e.g., 160–167°C for related esters) with literature data to detect impurities .
- ¹H/¹³C NMR : Identify residual solvents (e.g., DMF) or diastereomeric contaminants via integration .
Advanced Research Questions
Q. How can stereochemical integrity be maintained during large-scale synthesis?
- Methodological Answer :
- Low-Temperature Reactions : Perform acylations at 0–5°C to minimize epimerization at the 2S and 4R centers .
- Enantioselective Catalysis : Use chiral catalysts (e.g., Evans’ oxazaborolidines) for asymmetric induction during key steps .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and detect racemization .
Q. What strategies resolve contradictions in spectroscopic data for structural analogs?
- Methodological Answer :
- Isomer-Specific Assays : Use 2D-NMR (e.g., NOESY) to distinguish between epimers, as minor chromatographic changes can lead to co-elution artifacts .
- Computational Validation : Compare experimental coupling constants with DFT-calculated values for proposed stereoisomers .
- Isotopic Labeling : Introduce or labels at chiral centers to clarify ambiguous NOE correlations .
Q. How can reaction yields be optimized for the isoxazole coupling step?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states during nucleophilic substitution .
- Catalytic Additives : Introduce DMAP or HOBt to accelerate amide bond formation and reduce side reactions .
- Microwave-Assisted Synthesis : Apply controlled microwave heating (e.g., 100°C, 30 min) to enhance reaction efficiency and selectivity .
Q. What factors influence the compound’s stability under physiological conditions?
- Methodological Answer :
- pH-Dependent Degradation : Conduct accelerated stability studies at pH 1–10 to identify labile groups (e.g., ester hydrolysis at pH > 8) .
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to establish storage guidelines (e.g., avoid >40°C) .
- Lyophilization : Improve long-term stability by lyophilizing the compound as a sodium salt .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
